Cas no 951163-61-4 (tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate)

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate structure
951163-61-4 structure
Product Name:tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
Numéro CAS:951163-61-4
Le MF:C11H22N2O2
Mégawatts:214.304583072662
MDL:MFCD11112079
CID:802555
PubChem ID:24757764
Update Time:2024-10-25

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Propriétés chimiques et physiques

Nom et identifiant

    • Carbamic acid,N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
    • (3S,5S)-(5-methyl-piperidin-3-yl)-carbamic acid tert-butyl ester
    • N-[(3S,5S)-5-Methyl-3-piperidinyl]carbamic acid tert-butyl ester
    • tert-butyl (3S,5S)-5-methylpiperidin-3-ylcarbamate
    • tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
    • (3S,5S)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
    • (5(S)-methylpiperidin-3(S)-yl)-carbamic acid tert-butyl ester
    • I12-0525
    • PS-J-131
    • tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
    • 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate (ACI)
    • CNALVHVMBXLLIY-IUCAKERBSA-N
    • MFCD11112079
    • tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate
    • PS-15400
    • SCHEMBL1552784
    • (3S,5S)-(3-Boc-amino)-5-methylpiperidine
    • AC-24389
    • Carbamic acid, N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
    • AKOS015897943
    • TQP0856
    • BNB16361
    • trans-3-(Boc-amino)-5-methylpiperidine
    • (3S,55)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
    • EN300-7098612
    • tert-butyl N-[trans-5-methyl-3-piperidyl]carbamate
    • tert-butyl((3S,5S)-5-methylpiperidin-3-yl)carbamate
    • AKOS015840244
    • 1405128-25-7
    • 951163-61-4
    • DTXSID50647207
    • P13429
    • CS-0091706
    • MDL: MFCD11112079
    • Piscine à noyau: 1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
    • La clé Inchi: CNALVHVMBXLLIY-IUCAKERBSA-N
    • Sourire: N([C@@H]1CNC[C@@H](C)C1)C(=O)OC(C)(C)C

Propriétés calculées

  • Qualité précise: 214.16800
  • Masse isotopique unique: 214.168127949g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 3
  • Complexité: 223
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.5
  • Surface topologique des pôles: 50.4Ų

Propriétés expérimentales

  • Dense: 1.00
  • Point d'ébullition: 313 ºC
  • Point d'éclair: 143 ºC
  • Le PSA: 50.36000
  • Le LogP: 2.22880
  • Pression de vapeur: 0.0±0.7 mmHg at 25°C

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Informations de sécurité

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Données douanières

  • Code HS:2933399090
  • Données douanières:

    Code douanier chinois:

    2933399090

    Résumé:

    2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A129008650-1g
Tert-butyl ((3s,5s)-5-methylpiperidin-3-yl)carbamate
951163-61-4 95%
1g
$502.95 2023-08-31
TRC
B807708-2.5mg
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate
951163-61-4
2.5mg
$ 201.00 2023-04-18
TRC
B807708-25mg
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate
951163-61-4
25mg
$ 1568.00 2023-04-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
SD0011-5g
Tert-butyl N-[(3s,5s)-5-methylpiperidin-3-yl]carbamate
951163-61-4 97%
5g
$1250 2023-09-07
abcr
AB534140-1 g
tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate, 95%; .
951163-61-4 95%
1g
€753.60 2023-04-14
TRC
B807708-100mg
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate
951163-61-4
100mg
$ 7600.00 2023-09-08
Chemenu
CM181492-1g
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
951163-61-4 97%
1g
$502 2023-01-09
Chemenu
CM181492-5g
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
951163-61-4 97%
5g
$1505 2023-01-09
eNovation Chemicals LLC
D633757-1G
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
951163-61-4 97%
1g
$515 2024-05-23
eNovation Chemicals LLC
D633757-5G
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
951163-61-4 97%
5g
$1555 2024-05-23

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Benzylamine ,  Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  80 psi, rt
Référence
Process for stereoselective synthesis of piperidine derivatives starting from dialdehydes or dinitriles via reductive amination/cyclization as key step
, United States, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  2 h, rt
Référence
Preparation of pyrrolopyrazinylureas as JAK kinase inhibitors for the treatment of autoimmune and inflammatory diseases
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  45 psi, rt → 45 °C
Référence
Treatment of antibiotic-resistant bacteria infection
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  310 kPa, rt → 45 °C; 310 kPa, 45 °C; 45 °C → rt
Référence
Process for preparation of quinolone intermediates
, China, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, rt; 45 psi, rt → 45 °C; 45 °C → rt
Référence
Process for preparation of quinolinone derivatives
, China, , ,

Méthode de production 6

Conditions de réaction
Référence
Pharmaceutical parenteral compositions containing (3s,5s)-7-[3-amino-5-methyl-pyridyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-carboxylic acid and its application as antimicrobial agent
, China, , ,

Méthode de production 7

Conditions de réaction
Référence
Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative
, United States, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, rt
Référence
Preparation of imidazo[1,5-b]pyridazine derivatives as Pim kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Benzylamine ,  Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  80 psi, rt
Référence
Stereoselective synthesis of piperidine derivatives
, China, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  2 h, 1 atm, rt
Référence
Pyrrolo[2,3-b]pyrazine derivatives as inhibitors of janus kinase and their preparation and use in the treatment of autoimmune and inflammatory diseases
, United States, , ,

Méthode de production 11

Conditions de réaction
1.1 Solvents: Acetone ,  Oxalic acid ;  rt; 0.5 h, rt; 1 h, rt → 0 °C
1.2 Reagents: Sodium hydroxide ;  pH 10
1.3 Reagents: (-)-Mandelic acid Solvents: Acetonitrile ;  1 h, rt; 1 h, rt → 0 °C
1.4 Reagents: Sodium hydroxide ;  pH 10
Référence
Preparation method of 3-substituted-5-aminopiperidine with protecting group
, China, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  45 psi, rt → 45 °C
Référence
Antibacterial quinolone for Pneumonia treatment
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 s, rt → 45 °C
Référence
Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  45 psi, rt → 45 °C; 45 psi, 45 °C; 45 °C → rt
Référence
Process for preparation of malate salts and polycrystalline of (3S,5S)-7-(3-amino-5-methyl-piperidine-1-yl)-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-quinoline-3-carboxylic acid
, China, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, rt → 45 °C; 45 °C → rt
Référence
Antibiotic compositions containing malate salts and polymorphs of (3s,5s)-7-[3-amino-5-methyl-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, 45 °C
Référence
A hydride reduction process for preparing quinolone intermediates
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, rt → 45 °C
Référence
A coupling process for preparing quinolone intermediates
, World Intellectual Property Organization, , ,

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Raw materials

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Preparation Products

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:951163-61-4)tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
Numéro de commande:A858190
État des stocks:in Stock
Quantité:250mg/1g/5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:11
Prix ($):180.0/453.0/1613.0
Courriel:sales@amadischem.com

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:951163-61-4)tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
A858190
Pureté:99%/99%/99%
Quantité:250mg/1g/5g
Prix ($):180.0/453.0/1613.0
Courriel